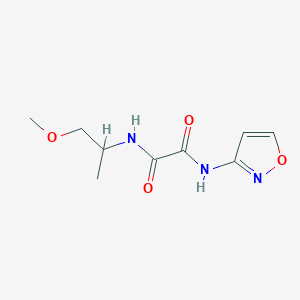
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ISO-1 is a potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in the immune response and inflammation.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to inhibit the growth and metastasis of cancer cells by targeting MIF, which is overexpressed in many types of cancer. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the inhibition of MIF, a cytokine that plays a critical role in the immune response and inflammation. MIF is involved in a wide range of physiological processes, including cell proliferation, apoptosis, and angiogenesis. By inhibiting MIF, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have neuroprotective effects and to improve insulin sensitivity. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the development of diabetic complications.
Advantages and Limitations for Lab Experiments
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide also has some limitations for use in lab experiments. It can be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has poor solubility in water, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for research on N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. One area of interest is the development of more potent and selective inhibitors of MIF. Another area of interest is the investigation of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other anti-cancer or anti-inflammatory agents. Additionally, the potential therapeutic applications of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
Synthesis Methods
The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-isoxazolecarboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This intermediate is then treated with oxalyl chloride to give the final product, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(5-15-2)10-8(13)9(14)11-7-3-4-16-12-7/h3-4,6H,5H2,1-2H3,(H,10,13)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZAZOJGWBFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

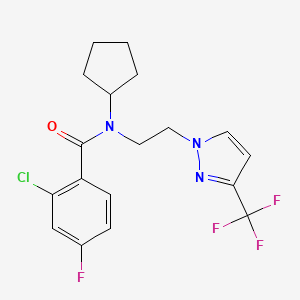
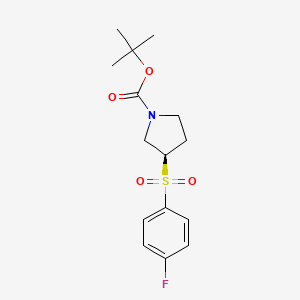
![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)
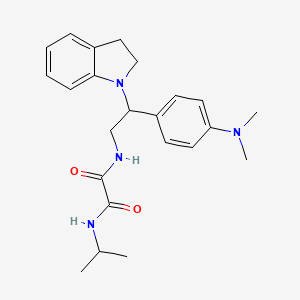
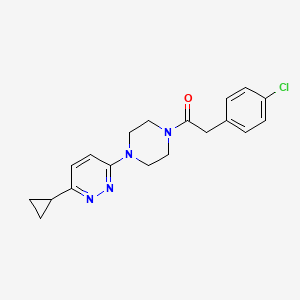

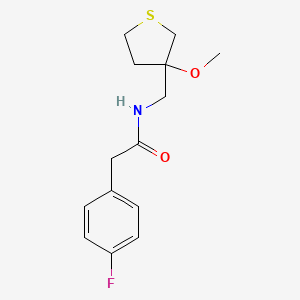
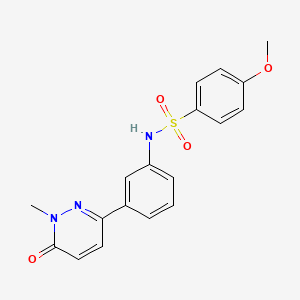
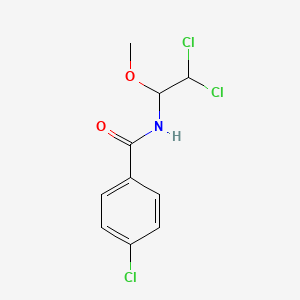
![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)